Camphorquinone

Vue d'ensemble

Description

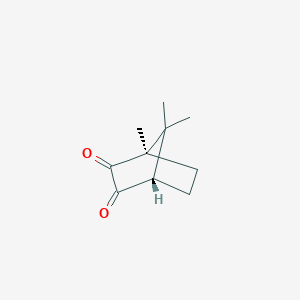

Camphorquinone is a yellow solid that is used as a photoinitiator in curing dental composites . It is produced by the oxidation of camphor with selenium dioxide .

Synthesis Analysis

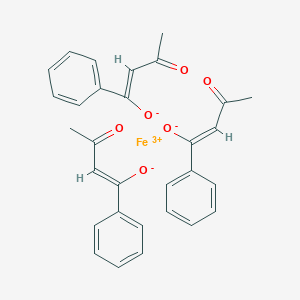

Camphorquinone can be synthesized from camphor through a continuous reaction of bromination and oxidation . The oxidation of 3-bromocamphor is catalyzed by Fe-porphyrins with air . Another method involves the synthesis of camphorquinone from camphoric acid. The key steps include acyloin condensation using Me3SiCl as a scavenger of alkoxides and oxidation of the bis(trimethylsilyl) derivative by bromine in CCl4 .

Molecular Structure Analysis

The molecular structure of Camphorquinone can be found in various databases such as the NIST Chemistry WebBook .

Chemical Reactions Analysis

Camphorquinone is involved in various chemical reactions. For instance, it is used in the synthesis of P-stereogenic compounds . It is also involved in the photoinitiation process, where it generates primary radicals with light irradiation .

Physical And Chemical Properties Analysis

The physical and chemical properties of Camphorquinone are influenced by its concentration. For instance, an increase in Camphorquinone concentration causes a significant increase in flexural strength and luminosity of composites . The surface hardness is not affected by the concentration of Camphorquinone .

Applications De Recherche Scientifique

Antisenescence Effect

Camphorquinone has been found to promote the antisenescence effect via activating AMPK/SIRT1 in stem cells and D-Galactose-Induced Aging Mice . This means that CQ potentially reduces senescence in human bone marrow mesenchymal stem cells (hBM-MSCs) and mouse heart tissue .

Cardioprotective Properties

In addition to its antisenescence effects, CQ also possesses cardioprotective properties . This is particularly important in the context of aging, as heart disease is a major cause of mortality in the elderly population .

Oxidative Stress Reduction

CQ has been shown to suppress oxidative-stress-induced senescence via AMPK/SIRT1 and autophagy mechanisms . This suggests that CQ could be used as a therapeutic agent for conditions associated with oxidative stress .

Photoinitiator in Dental Composites

CQ is used as a photoinitiator in dental composites . It is used in combination with 2-(dimethylamino)ethyl methacrylate in a classic photoinitiating system .

Free Radical Polymerization

CQ-amines are used as photo initiators for free radical polymerization . This process is crucial in the formation of polymers, which have a wide range of applications in various industries .

Preparation of Nanocomposites

CQ is used as an initiator in the preparation of silver nanoparticle/silica/polymer nanocomposites . These nanocomposites have potential applications in areas such as electronics, optics, and catalysis .

Skeletal Rearrangements

Camphorquinone undergoes deep-seated skeletal rearrangement to provide an interesting tricyclic ring system . This could have potential applications in the synthesis of complex organic molecules .

Mécanisme D'action

Target of Action

Camphorquinone (CQ) primarily targets the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways . These pathways play a crucial role in cellular energy homeostasis and longevity, respectively .

Mode of Action

CQ interacts with its targets by activating the AMPK/SIRT1 pathways . This activation leads to a reduction in oxidative-stress-induced senescence, which is a state of irreversible cell cycle arrest . Furthermore, CQ also boosts autophagy, a cellular process involved in the removal of unnecessary or dysfunctional components .

Biochemical Pathways

The activation of AMPK/SIRT1 pathways by CQ leads to a cascade of downstream effects. It reduces senescence in human bone marrow mesenchymal stem cells (hBM-MSCs) and mouse heart tissue . Additionally, it decreases the gene expression of inflammation markers in D-Galactose-induced aging mouse heart tissue .

Pharmacokinetics

It is noted that cq fits all of the pharmacological parameters using the swissadme web tool , suggesting it has favorable ADME properties.

Result of Action

The activation of AMPK/SIRT1 pathways and autophagy by CQ results in the reduction of senescence and inflammation . This suggests that CQ possesses antisenescence and cardioprotective properties .

Action Environment

The action of CQ can be influenced by environmental factors such as light. CQ is a photoinitiator used in dental composites . It absorbs UV radiation in the region of 200-300nm due to the Π−Π * transition and visible light (400-500nm) due to the n, Π* transition of the α-dicarbonyl chromophore . This suggests that the efficacy and stability of CQ could be influenced by the light environment.

Orientations Futures

Camphorquinone has been shown to have potential antisenescence and cardioprotective properties. It could suppress oxidative-stress-induced senescence through AMPK/SIRT1 and autophagy mechanisms . This suggests that Camphorquinone could have potential applications in the treatment of aging and aging-related diseases.

Propriétés

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXSTWCDUXYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049394 | |

| Record name | (+/-)-Camphorquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Camphoroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10373-78-1, 465-29-2 | |

| Record name | Camphorquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10373-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphorquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Camphorquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Camphorquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bornane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dl-bornane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

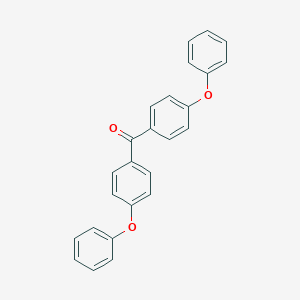

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.